Urea sulfate

Descripción general

Descripción

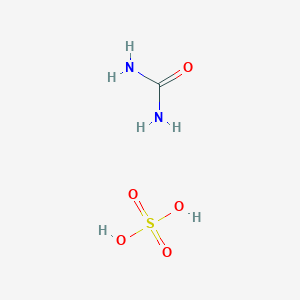

Urea sulfate (CO(NH₂)₂·H₂SO₄) is a compound formed by the reaction of urea with sulfuric acid. It is a stable crystalline salt that combines the nitrogen-rich urea molecule with sulfate ions. Urea is widely used as a nitrogen fertilizer, while sulfates (e.g., ammonium sulfate, copper sulfate) are critical in agriculture, industrial processes, and environmental chemistry. This compound’s dual composition suggests applications in controlled nitrogen-sulfur release, soil conditioning, and chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Urea sulfate is typically prepared by reacting urea with sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent overheating. The general reaction is as follows: [ \text{CO(NH}_2\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CO(NH}_2\text{)}_2\cdot\text{H}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is produced by mixing a concentrated solution of urea with sulfuric acid under controlled conditions. The mixture is then allowed to crystallize, and the resulting this compound crystals are collected and dried. The process involves maintaining a specific temperature range (typically between 75°C and 117°C) and a mass ratio of urea to sulfuric acid to ensure optimal yield and product quality .

Análisis De Reacciones Químicas

Thermal Decomposition and Byproduct Formation

At elevated temperatures (>160°C), urea sulfate undergoes thermolysis to form biuret (NH₂CONHCONH₂) and ammonia :

This reaction is influenced by residual sulfuric acid, which catalyzes further decomposition into cyanuric acid and melamine derivatives under extreme conditions .

Key Byproducts Observed :

-

Biuret : ≤1.5% mass fraction

-

Free acid (H₂SO₄) : ≤0.2%

-

Trace metals : Mg, Zn, Cu (≥2% moderate elements, ≥0.02% micronutrients)

Reaction Kinetics and Optimization

A study modeling urea-sulfuric acid reactions identified critical parameters for maximizing conversion :

Table 2: Reaction Kinetics Under Varied Conditions

| Acid:Urea Ratio | Reaction Rate (×10⁻⁵ s⁻¹) | Time for Full Conversion | Adiabatic Temp Rise (°C) |

|---|---|---|---|

| 1.5:1 | 1.0 | ~10 hours | 12–15 |

| 3:1 | 2.5 | ~6 hours | 18–22 |

| 10:1 | 4.8 | ~3 hours | 25–30 |

Higher acid ratios accelerate urea conversion but increase corrosive byproducts (e.g., SO₂). Optimal conditions balance efficiency and safety .

pH-Dependent Behavior

This compound solutions exhibit pH-dependent dissociation:

At pH > 8.6 (Embodiment 1), the compound stabilizes as a weak base, while acidic conditions (pH 6.5–7.2) promote ammonium sulfate formation .

Aplicaciones Científicas De Investigación

Urea sulfate has a wide range of applications in scientific research, including:

Agriculture: Used as a fertilizer to provide both nitrogen and sulfur to plants, enhancing growth and yield.

Chemistry: Employed as a reagent in various chemical reactions, including the synthesis of other compounds.

Biology: Utilized in studies involving nitrogen metabolism and sulfur assimilation in plants.

Medicine: Investigated for its potential use in drug formulations and as a component in certain medical treatments.

Industry: Used in the production of resins, plastics, and other industrial materials

Mecanismo De Acción

The mechanism of action of urea sulfate primarily involves its ability to release nitrogen and sulfur upon decomposition or hydrolysis. In plants, the nitrogen from this compound is converted into ammonium and nitrate, which are essential nutrients for plant growth. The sulfur is assimilated into amino acids and proteins, playing a crucial role in various metabolic processes. The molecular targets include enzymes involved in nitrogen and sulfur metabolism, such as urease and sulfur reductase .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Chemical Structure and Solubility

- Urea Sulfate : Likely exists as a salt with urea protonated by sulfuric acid. Its structure enables simultaneous release of urea (a neutral molecule) and sulfate ions (SO₄²⁻) in solution.

- Ammonium Sulfate ((NH₄)₂SO₄): A fully ionic salt with two ammonium cations and one sulfate anion. Highly water-soluble (70.6 g/100 mL at 0°C) and dissociates into NH₄⁺ and SO₄²⁻, contributing to soil acidification .

- Copper(II) Sulfate (CuSO₄): Ionic compound with Cu²⁺ and SO₄²⁻. Solubility in water is moderate (32 g/100 mL at 20°C) and used as a fungicide and in industrial adhesives .

- Urea (CO(NH₂)₂): Neutral organic compound with high solubility (108 g/100 mL at 20°C).

Key Difference : this compound combines organic and ionic components, whereas ammonium and copper sulfates are purely ionic. This hybrid nature may influence solubility and reactivity in environmental or industrial contexts.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of urea sulfate for high-purity yields in laboratory settings?

Methodological Answer:

- Step 1: Use stoichiometric ratios of urea and sulfuric acid (typically 1:1 molar ratio) under controlled temperature (e.g., 40–60°C) to minimize side reactions .

- Step 2: Employ recrystallization in ethanol or water to purify the product, monitoring pH to avoid decomposition .

- Step 3: Validate purity via elemental analysis (C, H, N, S) and compare results with theoretical values. Cross-reference with IR spectroscopy to confirm functional groups (e.g., sulfate peaks at ~1100 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure and purity?

Methodological Answer:

- IR Spectroscopy: Identify sulfate (S=O) and urea (N-H) functional groups. Peaks at 1680 cm⁻¹ (urea C=O) and 1100 cm⁻¹ (sulfate) confirm structure .

- NMR: Use ¹³C NMR to resolve urea carbon environments and detect impurities (e.g., unreacted urea at ~160 ppm) .

- XRD: Compare diffraction patterns with crystallographic databases (e.g., ICDD) to confirm phase purity .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s efficacy as a nitrogen source in plant growth studies compared to other fertilizers?

Methodological Answer:

- Design: Use randomized controlled trials (RCTs) with variables like soil pH, application rates, and crop type (e.g., sunflower in acidic soils ).

- Controls: Include ammonium sulfate and urea as comparative treatments. Measure achene yield, leaf N concentration, and soil residual N post-harvest .

- Data Analysis: Apply ANOVA to identify significant differences (p < 0.05) and use Tukey’s HSD for post-hoc comparisons. Address confounding variables (e.g., soil organic matter) via regression modeling .

Q. What methodologies are recommended for resolving contradictions in reported thermal stability data of this compound under varying environmental conditions?

Methodological Answer:

- Controlled Decomposition Studies: Conduct thermogravimetric analysis (TGA) at incremental heating rates (e.g., 5–20°C/min) to isolate decomposition kinetics .

- Environmental Simulation: Replicate humidity and temperature conditions from conflicting studies (e.g., 30–80% RH, 25–50°C) to identify stability thresholds .

- Data Reconciliation: Use multivariate analysis to isolate factors (e.g., impurities, crystallinity) affecting stability. Cross-validate with FTIR to detect intermediate degradation products .

Q. How can researchers validate the reproducibility of this compound’s reported solubility profile across different solvent systems?

Methodological Answer:

- Step 1: Standardize solvent preparation (e.g., deionized water, ethanol purity ≥99.5%) and temperature control (±0.1°C) .

- Step 2: Use gravimetric analysis for solubility quantification. Saturate solvents, filter undissolved solids, and evaporate to constant weight .

- Step 3: Compare results with literature using Bland-Altman plots to assess systematic biases. Report confidence intervals for solubility values .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s hygroscopicity reported across studies?

Methodological Answer:

- Hypothesis Testing: Attribute discrepancies to environmental factors (e.g., relative humidity, storage duration) or measurement techniques (dynamic vs. static gravimetry) .

- Experimental Replication: Repeat studies under identical conditions (e.g., 25°C, 60% RH) using Karl Fischer titration for precise moisture quantification .

- Meta-Analysis: Aggregate data from multiple studies, applying random-effects models to quantify heterogeneity and identify outliers .

Q. Best Practices for Literature Review & Data Validation

- Critical Appraisal: Evaluate studies for methodological rigor (e.g., sample size, controls) and conflict-of-interest disclosures .

- Data Triangulation: Cross-reference experimental findings with computational models (e.g., DFT calculations for thermal stability) .

- Replicability: Document detailed protocols (e.g., reaction times, equipment calibration) to enable independent verification .

Propiedades

Número CAS |

19082-42-9 |

|---|---|

Fórmula molecular |

CH6N2O5S |

Peso molecular |

158.14 g/mol |

Nombre IUPAC |

carbamoylazanium;hydrogen sulfate |

InChI |

InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4) |

Clave InChI |

SSBRSHIQIANGKS-UHFFFAOYSA-N |

SMILES |

C(=O)(N)N.OS(=O)(=O)O |

SMILES canónico |

C(=O)([NH3+])N.OS(=O)(=O)[O-] |

Key on ui other cas no. |

21351-39-3 19082-42-9 |

Descripción física |

Liquid |

Pictogramas |

Corrosive |

Números CAS relacionados |

17103-31-0 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.